2-Fluoro-5-methoxy-N,N-dimethylbenzamide CAS 1046468-46-5 properties
2-Fluoro-5-methoxy-N,N-dimethylbenzamide CAS 1046468-46-5 properties
Topic: Technical Guide: 2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5) Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Optimizing the Benzamide Scaffold for CNS and Metabolic Stability Applications
Executive Summary
2-Fluoro-5-methoxy-N,N-dimethylbenzamide (CAS 1046468-46-5) represents a highly specialized pharmacophore scaffold in modern medicinal chemistry. Distinguished by its specific substitution pattern—an ortho-fluorine atom providing metabolic blockade and conformational locking, and a meta-methoxy group enhancing lipophilicity and hydrogen bond acceptance—this compound serves as a critical intermediate in the synthesis of dopamine D2/D3 receptor antagonists, antipsychotics, and potential PET radiotracers.
This guide moves beyond basic catalog data to provide a rigorous examination of its physicochemical behavior, validated synthesis protocols, and strategic application in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the physical state and electronic properties of this scaffold is prerequisite for its successful integration into lead optimization campaigns.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 1046468-46-5 | Unique Identifier |
| IUPAC Name | 2-Fluoro-5-methoxy-N,N-dimethylbenzamide | |
| Molecular Formula | C₁₀H₁₂FNO₂ | |
| Molecular Weight | 197.21 g/mol | Fragment-compliant (<300 Da) |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool; crystallizes upon standing.[1] |
| LogP (Predicted) | ~1.25 | Ideal for CNS penetration (Blood-Brain Barrier). |
| H-Bond Acceptors | 3 (Amide O, Methoxy O, F) | |
| H-Bond Donors | 0 | Improves membrane permeability. |
| Topological Polar Surface Area | ~29.5 Ų | Well below the 90 Ų threshold for BBB penetration. |
Key Structural Insight: The ortho-fluorine substituent induces a twisted conformation between the amide carbonyl and the phenyl ring due to steric repulsion and electrostatic interactions. This "conformational lock" can significantly improve binding affinity by pre-organizing the molecule for receptor interaction.
Strategic Synthesis Protocols
For research and scale-up, two primary pathways are recommended. Method A is preferred for gram-scale synthesis due to its robustness, while Method B is suitable for library generation where harsh reagents must be avoided.
Method A: Acid Chloride Activation (Robust Scale-Up)
Recommended for >1g synthesis. High yield, minimal purification required.
Reagents: 2-Fluoro-5-methoxybenzoic acid, Oxalyl chloride (or Thionyl chloride), Dimethylamine (HCl salt or solution in THF), Triethylamine (TEA), Dichloromethane (DCM).
Protocol:
-
Activation: In a flame-dried flask under
, dissolve 2-fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM. -
Catalysis: Add a catalytic amount of DMF (2-3 drops).
-
Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. Caution: Generates CO and CO2.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (typically a yellow oil). Re-dissolve in fresh anhydrous DCM.
-
Amidation: Cool the acid chloride solution to 0°C. Slowly add a mixture of dimethylamine hydrochloride (1.5 eq) and TEA (3.0 eq) in DCM.
-
Work-up: Stir at RT for 4-6 hours. Quench with water.[2][3] Wash organic layer with 1M HCl (to remove unreacted amine), saturated
, and brine. -
Purification: Dry over
and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc).
Method B: HATU-Mediated Coupling (Library Scale)
Recommended for parallel synthesis or when acid-sensitive groups are present.
Reagents: 2-Fluoro-5-methoxybenzoic acid, Dimethylamine (2M in THF), HATU, DIPEA, DMF.
Protocol:
-
Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at RT to form the active ester.
-
Coupling: Add dimethylamine solution (1.5 eq).
-
Completion: Stir for 12 hours at RT.
-
Isolation: Dilute with EtOAc, wash extensively with LiCl solution (5%) to remove DMF, followed by standard work-up.
Visualization: Synthesis Logic Flow
Figure 1: Decision tree for synthetic route selection based on scale and sensitivity.
Medicinal Chemistry Applications
The 2-fluoro-5-methoxy-N,N-dimethylbenzamide structure is not merely a passive linker; it is an active pharmacophore.
Conformational Control & Metabolic Stability
The 2-fluoro substituent serves a dual purpose:
-
Metabolic Blockade: It protects the typically labile ortho-position from Phase I metabolic oxidation (cytochrome P450 hydroxylation).
-
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the neighboring amide proton (in secondary amides) or alters the electron density of the carbonyl oxygen, modulating hydrogen bond acceptor capability.
CNS Targeting & Dopamine Receptors
This scaffold is homologous to the benzamide class of antipsychotics (e.g., Remoxipride, Sulpiride). The 5-methoxy group mimics the catechol moiety of dopamine, while the amide side chain interacts with the auxiliary binding pocket of GPCRs.
-
Application: Use as a core fragment for developing highly selective D2/D3 antagonists.
-
Radiotracer Potential: The methoxy group is a prime site for Carbon-11 labeling (
-methylation), and the fluorine atom allows for Fluorine-18 ( ) introduction via nucleophilic aromatic substitution ( ) on suitable precursors (e.g., nitro- or trimethylammonium-substituted benzamides).
Visualization: Pharmacophore Map
Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.
Handling, Stability & Safety
While specific SDS data for this CAS is limited, safety protocols should follow standards for halogenated benzamides.
-
Handling: Handle in a fume hood. The compound may be an irritant to the respiratory tract (H335), skin (H315), and eyes (H319).
-
Storage: Store in a cool, dry place (2-8°C recommended). The amide bond is generally stable to hydrolysis under neutral conditions but will hydrolyze under strong acidic or basic conditions at elevated temperatures.
-
Solubility: Highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water; solubility can be improved by salt formation if the molecule is further derivatized with basic amines.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Benzamides. Retrieved from [Link]
